1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one
説明
特性
IUPAC Name |
1-[3-(chloromethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c1-7(11)10-4-2-3-8(5-9)6-10/h8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOEYLNUZBUKEDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1082844-32-3 | |
| Record name | 1-[3-(chloromethyl)piperidin-1-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
準備方法
Chloromethylation of Piperidine Derivatives
One common approach to introduce the chloromethyl group at the 3-position of the piperidine ring is via chloromethylation reactions on suitable piperidine precursors or phenyl derivatives followed by ring transformations.
- For example, chloromethylation of 4-hydroxyacetophenone via the Blanc reaction (treatment with formaldehyde and hydrochloric acid in the presence of zinc chloride) is a well-established method to introduce chloromethyl groups onto aromatic rings, which can be a precursor step in related piperidine syntheses.
Cyclization and Functional Group Transformations
Piperidine rings can be synthesized through cyclization strategies involving organometallic intermediates or amino acid derivatives. For instance, cyclization of 6-oxoamino acids or dihydroxylated intermediates can yield substituted piperidines with high stereoselectivity.
The chloromethyl group can be installed either before or after ring formation depending on the synthetic route.
N-Acetylation of the Piperidine Nitrogen
The acetylation of the nitrogen atom in piperidine derivatives is typically achieved by reaction with acetylating agents such as acetyl chloride or acetic anhydride under controlled conditions.
- This step converts the free piperidine nitrogen into an ethanone (acetyl) substituent, forming the N-acetylpiperidine structure.
Representative Synthetic Route for this compound
Based on literature and related compound syntheses, a plausible synthetic sequence is:
Alternative Synthetic Approaches and Related Compounds
The synthesis of 1-(3-iodomethyl-piperidin-1-yl)-ethanone has been reported with a multi-step reaction involving halogen exchange using sodium iodide in 1,2-dimethoxyethane at 65 °C, which suggests the feasibility of halogen substitution strategies for the chloromethyl group.
Industrial processes for related piperidine derivatives (e.g., pitolisant) involve alkylation of piperidine with haloalkanes (e.g., 1-bromo-3-chloropropane), indicating that direct alkylation strategies may be adapted for chloromethyl introduction.
Analytical and Research Findings
The chloromethylation reaction (Blanc reaction) is a key step for introducing chloromethyl groups on aromatic or heterocyclic rings, typically proceeding with high efficiency (~92% yield).
Organometallic and asymmetric dihydroxylation methods enable stereoselective synthesis of substituted piperidines, which may be adapted for preparing 3-chloromethyl substituted analogs.
Reaction conditions such as temperature, solvent, and catalysts significantly influence the yield and purity of the final compound, with industrial methods favoring scalable and economically viable processes.
Summary Table of Key Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Conditions | Yield | Notes |
|---|---|---|---|---|---|---|
| Blanc Chloromethylation | 4-Hydroxyacetophenone or related phenyl derivatives | Formaldehyde, HCl, ZnCl2 | Electrophilic substitution | Acidic medium, room temp to reflux | ~92% | Precursor for chloromethyl introduction |
| Cyclization of 6-oxoamino acids | Amino acid derivatives | LiHMDS, Et2AlCN, HCl | Cyclization and functional group transformations | Multiple steps, acidic hydrolysis | Variable | Stereoselective piperidine synthesis |
| N-Acetylation | 3-(Chloromethyl)piperidine | Acetyl chloride or acetic anhydride | Acylation | Base, mild heating | 80-95% | Standard nitrogen acetylation |
| Halogen Exchange | 3-(Iodomethyl)piperidine | NaI, 1,2-dimethoxyethane | Halogen exchange | 65 °C, 4 h | 86-96% | Alternative halogen substitution |
化学反応の分析
Types of Reactions: 1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{1{research communications DFT studies of 1-r-2,c-6-diphenyl- -3-(propan ...[{{{CITATION{{{_3{Synthesis and therapeutic potential of imidazole containing compounds ...](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-020-00730-1).
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions may use lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
科学的研究の応用
1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one has found applications in various fields of scientific research, including chemistry, biology, medicine, and industry[_{{{CITATION{{{1{research communications DFT studies of 1-r-2,c-6-diphenyl- -3-(propan ...[{{{CITATION{{{_3{Synthesis and therapeutic potential of imidazole containing compounds ...](https://bmcchem.biomedcentral.com/articles/10.1186/s13065-020-00730-1). Its utility in synthesizing pharmaceuticals, agrochemicals, and other fine chemicals makes it a valuable compound in research and development.
作用機序
The mechanism by which 1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism can vary depending on the application, but it generally involves binding to receptors or enzymes, leading to a biological response.
類似化合物との比較
1-[3-(Aminomethyl)piperidin-1-yl]ethan-1-one
- Substituent: Aminomethyl (-CH₂NH₂) at the 3-position of piperidine.
- This derivative has been utilized in the synthesis of bromodomain inhibitors, where enantioselectivity (R vs. S) significantly impacts binding affinity to BRD4 BD1/BD2 domains .
- Reactivity : The primary amine allows for further functionalization (e.g., amidation, Schiff base formation), whereas the chloromethyl group is prone to nucleophilic substitution .
1-(1-(4-Chlorophenyl)-2,5-dimethylpyrrol-3-yl)-2-(piperidin-1-yl)ethan-1-one
- Substituent: A 4-chlorophenyl-pyrrole moiety linked to the ethanone.
- The chlorine atom on the phenyl ring (vs. the piperidine in the target compound) alters electronic distribution and lipophilicity .
1-((3R,4S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one
- Substituent: Complex substituents including dimethylamino, hydroxy, and methoxyphenyl groups on the piperidine ring.
- Key Differences : This compound demonstrates potent analgesic activity (ED₅₀ = 0.54 mg/kg in hot plate tests) due to its μ-opioid receptor (MOR) activation. The chloromethyl group in the target compound lacks such polarizable or hydrogen-bonding groups, suggesting divergent pharmacological profiles .
Chloromethyl vs. Aminomethyl Derivatives
- Target Compound: Likely synthesized via chloromethylation of a preformed piperidine-acetophenone scaffold using chloromethylating agents (e.g., ClCH₂OCH₃) under acidic conditions .
- Aminomethyl Analogues: Synthesized via reductive amination or nucleophilic substitution of chloromethyl precursors with ammonia or amines .
Heterocyclic Derivatives
- Pyrrole-linked Compounds: Constructed via Paal-Knorr pyrrole synthesis, combining acetophenone derivatives with amines under microwave or thermal conditions .
- Diazo Derivatives : 2-Diazo-1-(piperidin-1-yl)ethan-1-one is synthesized via diazo transfer reactions, leveraging the reactivity of the acetyl group, which contrasts with the stability of the chloromethyl group .
Pharmacological and Physicochemical Properties
Physical Properties
- Melting Points: Chloromethyl-substituted aromatics (e.g., 1-(4-(chloromethyl)phenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one) exhibit melting points ~137–138°C, indicating higher crystallinity compared to non-halogenated analogues .
- Solubility: Hydroxy and amino substituents (e.g., 1-{4-hydroxy-3-[(piperidin-1-yl)methyl]phenyl}ethan-1-one) improve aqueous solubility, whereas chloromethyl groups may increase lipophilicity .
Data Tables
Table 1. Structural and Functional Comparison of Selected Analogues
生物活性
1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloromethyl group and a ketone functional group, which contribute to its reactivity and interaction with various biological targets. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is C₉H₁₄ClN, indicating its composition of carbon, hydrogen, chlorine, and nitrogen atoms. The presence of the piperidine ring is significant as it is a common structural motif in many bioactive compounds.
Anticancer Activity
Research has shown that piperidine derivatives, including this compound, exhibit promising anticancer properties. A study highlighted the compound's ability to inhibit the proliferation of various tumor cell lines with an effective concentration (EC50) ranging from 1 to 3 μM . This suggests that the compound could serve as a lead structure for developing new anticancer agents.
Antimicrobial Properties
The antimicrobial efficacy of this compound has been evaluated against a range of pathogens. The compound demonstrated significant inhibitory activity against both bacterial and fungal strains. For instance, it showed comparable inhibition to standard antibiotics against Escherichia coli and Staphylococcus aureus, indicating its potential as an antimicrobial agent .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 10.25 ± 0.13 | 500 |
| S. aureus | 9.59 ± 0.16 | 500 |
| Candida albicans | 9.69 ± 0.02 | 500 |
These results indicate that the compound has significant potential as a broad-spectrum antimicrobial agent.
Neuropharmacological Effects
The interaction studies of this compound with neuronal receptors suggest that it may modulate synaptic transmission and influence neuronal excitability. Its binding affinity to calcium channels indicates potential applications in treating neurological disorders.
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Inhibition of Enzymatic Activity : The compound has been reported to inhibit myeloperoxidase (MPO), an enzyme involved in inflammatory responses . This inhibition could provide therapeutic benefits in conditions characterized by excessive inflammation.
- Cell Cycle Arrest : Studies indicate that the compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation rates .
Case Study 1: Anticancer Activity Assessment
In a recent study, the cytotoxic effects of this compound were evaluated on several cancer cell lines. The results indicated that at a concentration of 15 µg/mL, the compound induced significant cell death in malignant histiocytic cells (59.2% cell death), showcasing its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against clinical isolates of E. coli and S. aureus. The study found that at concentrations similar to traditional antibiotics, the compound effectively inhibited bacterial growth, suggesting its viability as an alternative treatment option for bacterial infections .
Q & A
Basic: What are the optimal synthetic routes for 1-[3-(Chloromethyl)piperidin-1-yl]ethan-1-one?
The synthesis of this compound typically involves multi-step reactions, leveraging the reactivity of the chloromethyl group and piperidine scaffold. A common approach includes:
- Chlorination : Using thionyl chloride (SOCl₂) or other chlorinating agents to introduce the chloromethyl group at the piperidine-3-position .
- Nucleophilic substitution : Reacting the chlorinated intermediate with acetylating agents (e.g., acetyl chloride) to form the ethanone moiety. Solvents like dimethylformamide (DMF) or dioxane under reflux are often employed .
- Purification : High-performance liquid chromatography (HPLC) or column chromatography is critical to isolate the product with >95% purity .
Basic: How can reaction conditions be optimized for high yield in synthesizing this compound?
Key parameters include:
- Temperature control : Maintaining reflux conditions (~100–120°C) to accelerate reaction rates while minimizing side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of intermediates, improving substitution efficiency .
- Catalyst use : Bases like triethylamine (TEA) or potassium carbonate (K₂CO₃) neutralize HCl byproducts, shifting equilibrium toward product formation .
- Inert atmosphere : Nitrogen or argon prevents oxidation of sensitive intermediates, particularly during chlorination steps .
Advanced: What methodologies are used to determine the crystal structure and intermolecular interactions of this compound?
- Single-crystal X-ray diffraction (XRD) : Resolves atomic positions and bond lengths, confirming the chloromethyl group’s spatial orientation .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, van der Waals forces) to predict packing efficiency and stability .
- Density Functional Theory (DFT) : Computationally validates experimental data and identifies electronic properties influencing reactivity .
Advanced: How does the chloromethyl group influence the compound’s reactivity in nucleophilic substitution reactions?
The chloromethyl group acts as a reactive site for:
- Alkylation : Substitution with amines (e.g., piperazine) to generate bifunctional ligands for receptor binding studies .
- Cross-coupling : Suzuki-Miyaura reactions using palladium catalysts to introduce aryl/heteroaryl groups for structure-activity relationship (SAR) studies .
- Hydrolysis : Controlled conversion to hydroxymethyl derivatives under basic conditions, useful for prodrug design .
Advanced: How can researchers resolve discrepancies in reported biological activities of piperidine derivatives like this compound?
- Comparative assays : Use standardized in vitro models (e.g., enzyme inhibition assays) to replicate studies and identify protocol-dependent variability .
- Metabolic profiling : LC-MS/MS analysis detects metabolites that may alter activity, explaining divergent in vivo results .
- Structural analogs : Synthesize derivatives with modified substituents (e.g., replacing chloromethyl with fluoromethyl) to isolate pharmacophoric contributions .
Basic: What experimental design considerations are critical for studying the stability of this compound?
- Degradation monitoring : Use UV-Vis spectroscopy or HPLC to track decomposition under varying pH, temperature, and light exposure .
- Sample stabilization : Store solutions at –20°C with desiccants to prevent hydrolysis of the chloromethyl group .
- Control experiments : Include inert analogs (e.g., methyl instead of chloromethyl) to differentiate thermal vs. hydrolytic degradation pathways .
Basic: What safety protocols are essential when handling this compound?
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile chlorinated intermediates .
- Emergency measures : Neutralize spills with sodium bicarbonate and dispose of waste via approved hazardous channels .
Advanced: How can computational tools predict the compound’s interaction with biological targets?
- Molecular docking : Software like AutoDock Vina models binding poses with receptors (e.g., GPCRs or kinases) to prioritize in vitro testing .
- Pharmacophore mapping : Identifies essential functional groups (e.g., chloromethyl for hydrophobic interactions) driving target affinity .
- ADMET prediction : Tools like SwissADME forecast pharmacokinetic properties (e.g., blood-brain barrier penetration) to guide lead optimization .
Advanced: What strategies mitigate synthetic challenges in scaling up production for preclinical studies?
- Flow chemistry : Continuous reactors improve heat/mass transfer, reducing side reactions during chlorination .
- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Process analytical technology (PAT) : Real-time monitoring via IR spectroscopy ensures reaction consistency at larger scales .
Basic: How is the purity and identity of the compound validated post-synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
